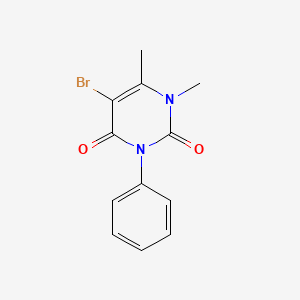
Uracil, 5-bromo-1,6-dimethyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a bromine atom at the 5th position, methyl groups at the 1st and 6th positions, and a phenyl group at the 3rd position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, typically involves the modification of the uracil ring through various chemical reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The presence of the phenyl group can facilitate cyclization reactions, leading to the formation of complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, alkyl halides for alkylation, and aryl halides for arylation. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted uracil derivatives, while cyclization reactions can produce fused ring systems .
Aplicaciones Científicas De Investigación
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- involves its interaction with specific molecular targets. The bromine atom and phenyl group can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromouracil: A brominated derivative of uracil that acts as an antimetabolite and can induce DNA mutations.
1,3-Dimethyluracil: A methylated derivative of uracil with applications in photochemistry and as a reagent in organic synthesis.
5-Fluorouracil: A fluorinated derivative of uracil used as a chemotherapeutic agent.
Uniqueness
Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is unique due to the combination of bromine, methyl, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
32000-65-0 |
|---|---|
Fórmula molecular |
C12H11BrN2O2 |
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
5-bromo-1,6-dimethyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-10(13)11(16)15(12(17)14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
ADTVPFMABWHJLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

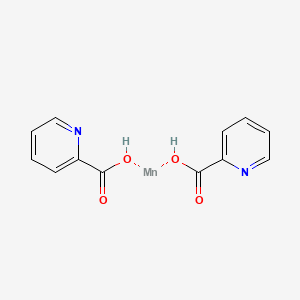
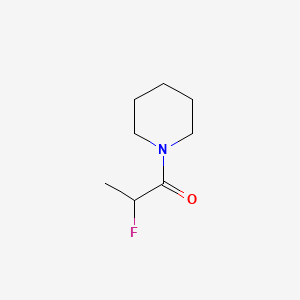
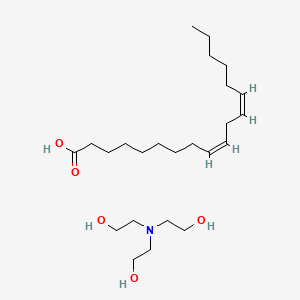
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
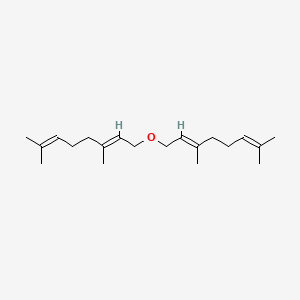

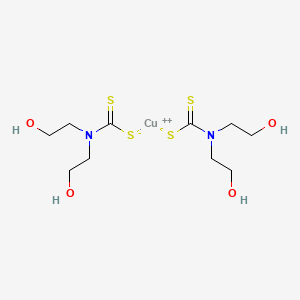
![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)

![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)

